molecular formula C13H18INO B1316040 1-(2-(4-Iodophenoxy)ethyl)piperidine CAS No. 103808-68-0

1-(2-(4-Iodophenoxy)ethyl)piperidine

Cat. No.: B1316040
CAS No.: 103808-68-0
M. Wt: 331.19 g/mol
InChI Key: OADCVVWLHQWRPD-UHFFFAOYSA-N
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Description

Chemical Structure: 1-(2-(4-Iodophenoxy)ethyl)piperidine is a piperidine derivative with a 4-iodophenoxyethyl substituent. Its molecular formula is C₁₃H₁₈INO, and its exact mass is 331.0433 g/mol . Piperidine, a six-membered nitrogen-containing heterocycle, provides a basic scaffold that influences solubility and conformational flexibility.

Properties

IUPAC Name

1-[2-(4-iodophenoxy)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADCVVWLHQWRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573168
Record name 1-[2-(4-Iodophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103808-68-0
Record name 1-[2-(4-Iodophenoxy)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1-(2-(4-Iodophenoxy)ethyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(4-Iodophenoxy)ethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(4-Iodophenoxy)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of biological processes. For example, piperidine derivatives are known to interact with the central nervous system, affecting neurotransmitter release and uptake .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Potential Applications/Properties References
1-(2-(4-Iodophenoxy)ethyl)piperidine C₁₃H₁₈INO 331.04 Iodo (para), piperidine ring Halogen bonding, radiopharmaceuticals
1-[2-(4-Iodophenoxy)ethyl]pyrrolidine C₁₂H₁₆INO 317.17 Iodo (para), pyrrolidine ring (5-membered) Altered ring strain, conformational rigidity
Piperidine, 1-[2-[2-(4-chlorophenoxy)phenoxy]ethyl]-, hydrochloride C₁₉H₂₁Cl₂NO₃·HCl 413.74 (salt) Chloro (para), dual phenoxy groups Improved solubility (HCl salt), bioactivity
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 233.27 Fluorine (para), ketone moiety Metabolic stability, enzyme inhibition
1-(2-{4-[6-Hydroxy-2-(4-hydroxyphenyl)benzothiophene-3-carbonyl]phenoxy}ethyl)piperidine 1-oxide C₂₈H₂₇NO₅S·H₂O 507.60 Benzothiophene, 1-oxide group SERM (Selective Estrogen Receptor Modulator)

Key Observations :

  • Halogen Effects : Iodo substituents enhance molecular weight and polarizability compared to chloro or fluoro analogs, favoring halogen bonding in drug-receptor interactions .
  • Functional Groups: Ketones (e.g., ethanone derivatives) improve metabolic stability, while 1-oxide groups enhance solubility and oxidation state .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., in 4-DAMP methiodide) improve aqueous solubility, critical for drug formulation .
  • Reactivity : Iodo groups can act as leaving groups in nucleophilic substitution reactions or serve as radiolabels in imaging agents .
  • Crystallography : Piperidine derivatives with aryl substituents (e.g., 3,4,5-trimethoxyphenyl groups) exhibit defined crystal packing, aiding in structural characterization .

Biological Activity

1-(2-(4-Iodophenoxy)ethyl)piperidine, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with an iodophenoxyethyl group. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets.

The compound exhibits notable biochemical properties that facilitate its role in medicinal chemistry:

  • Enzyme Interactions : It interacts with various enzymes, potentially modulating their activity. For example, studies indicate that it can inhibit sodium channels, which are crucial for neuronal signaling and muscle contraction .
  • Metabolic Pathways : The compound participates in metabolic pathways that involve interactions with enzymes and cofactors, influencing its pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound affects multiple cellular processes:

  • Cell Signaling : It modulates cell signaling pathways, impacting gene expression and cellular metabolism. This modulation can lead to altered cellular responses under different physiological conditions.
  • Toxicity and Dosage Effects : Research indicates that the compound's effects vary significantly with dosage. At lower concentrations, it may exhibit beneficial effects like enzyme inhibition, while higher doses could lead to cytotoxicity.

The molecular mechanism through which this compound exerts its biological effects involves:

  • Binding Interactions : The compound binds to specific active sites on target enzymes or receptors, leading to either inhibition or activation of their functions. This interaction is crucial for its role as a potential therapeutic agent .
  • Target Identification : Studies suggest that it may act on various targets including ion channels and receptors involved in inflammatory responses.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound:

  • In Vivo Studies : Animal model studies have demonstrated that this compound can lower blood pressure without inducing reflex tachycardia, suggesting a favorable safety profile compared to traditional calcium channel blockers .
  • Cellular Assays : In vitro assays have shown that the compound can inhibit tumor necrosis factor alpha-converting enzyme (TACE), implicating its potential use in treating inflammatory diseases.

Comparative Analysis of Biological Activities

A comparative analysis of related compounds highlights the unique biological activity of this compound:

Compound NameBiological ActivityMechanism of Action
This compoundSodium channel inhibition; anti-inflammatoryEnzyme inhibition; receptor modulation
N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamideBlood pressure reductionCalcium channel blockade
Tetracyclic compounds with heteroatomsEstrogen receptor modulationSelective receptor binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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